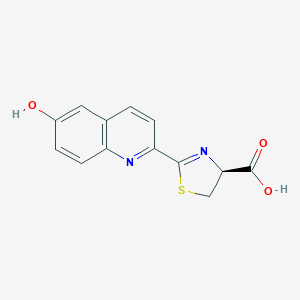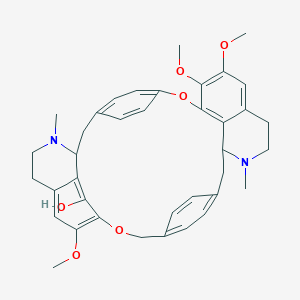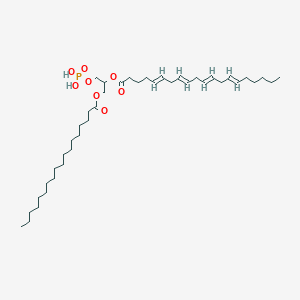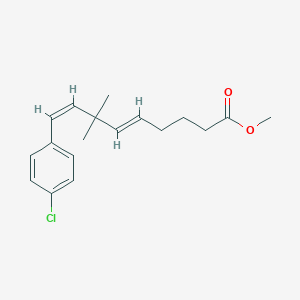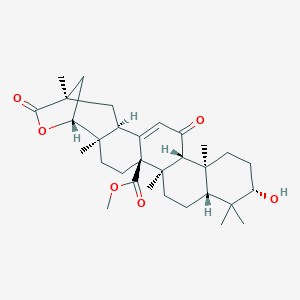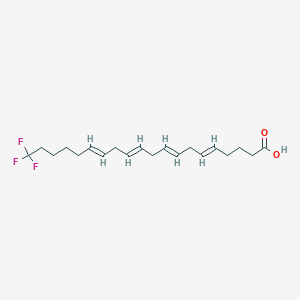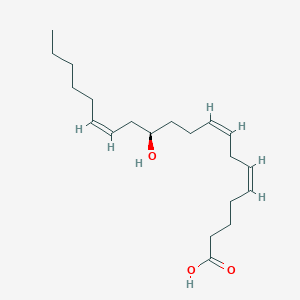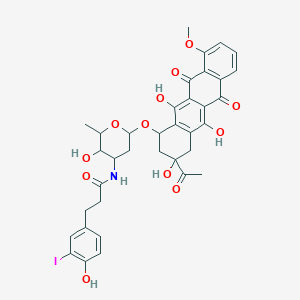
1-(1,2-Dihydroquinoxalin-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,2-Dihydroquinoxalin-2-yl)ethanol, also known as DHQET, is a chemical compound with potential applications in scientific research. This compound is a derivative of quinoxaline, which is a heterocyclic organic compound containing a ring structure made up of carbon and nitrogen atoms. DHQET has been synthesized using various methods and has been studied for its potential biochemical and physiological effects.
作用机制
1-(1,2-Dihydroquinoxalin-2-yl)ethanol acts as a competitive inhibitor of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine. By inhibiting this receptor, 1-(1,2-Dihydroquinoxalin-2-yl)ethanol can modulate various physiological processes, including learning and memory, attention, and inflammation.
Biochemical and Physiological Effects:
1-(1,2-Dihydroquinoxalin-2-yl)ethanol has been shown to have various biochemical and physiological effects, including improving cognitive function in animal models of Alzheimer's disease, reducing inflammation in animal models of sepsis, and reducing pain sensitivity in animal models of neuropathic pain. 1-(1,2-Dihydroquinoxalin-2-yl)ethanol has also been shown to have potential applications in the treatment of various psychiatric disorders, including schizophrenia and depression.
实验室实验的优点和局限性
1-(1,2-Dihydroquinoxalin-2-yl)ethanol has several advantages for use in lab experiments, including its potency and selectivity as an inhibitor of the α7 nicotinic acetylcholine receptor. However, its use in lab experiments may be limited by its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound.
未来方向
There are several future directions for research on 1-(1,2-Dihydroquinoxalin-2-yl)ethanol, including further studies on its potential applications in the treatment of Alzheimer's disease, schizophrenia, and depression. Other areas of research could include investigating the potential use of 1-(1,2-Dihydroquinoxalin-2-yl)ethanol in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, future research could focus on developing new synthesis methods for 1-(1,2-Dihydroquinoxalin-2-yl)ethanol and other quinoxaline derivatives with potential applications in scientific research.
合成方法
1-(1,2-Dihydroquinoxalin-2-yl)ethanol can be synthesized using a variety of methods, including the reduction of 1-(2-nitrophenyl)ethanol with palladium on carbon, or the reduction of 1-(2-nitrophenyl)ethanol with lithium aluminum hydride. Other methods include the reduction of 1-(2-nitrophenyl)ethanol with sodium borohydride or the reduction of 1-(2-nitrophenyl)ethanol with hydrogen gas in the presence of a palladium catalyst.
科学研究应用
1-(1,2-Dihydroquinoxalin-2-yl)ethanol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective inhibitor of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory, attention, and inflammation. 1-(1,2-Dihydroquinoxalin-2-yl)ethanol has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease.
属性
CAS 编号 |
111289-53-3 |
|---|---|
产品名称 |
1-(1,2-Dihydroquinoxalin-2-yl)ethanol |
分子式 |
C10H12N2O |
分子量 |
176.21 g/mol |
IUPAC 名称 |
1-(1,2-dihydroquinoxalin-2-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c1-7(13)10-6-11-8-4-2-3-5-9(8)12-10/h2-7,10,12-13H,1H3 |
InChI 键 |
LBCNXPYRJHMXFX-UHFFFAOYSA-N |
SMILES |
CC(C1C=NC2=CC=CC=C2N1)O |
规范 SMILES |
CC(C1C=NC2=CC=CC=C2N1)O |
同义词 |
2-Quinoxalinemethanol,1,2-dihydro--alpha--methyl-,(R*,S*)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



